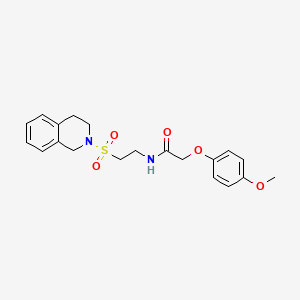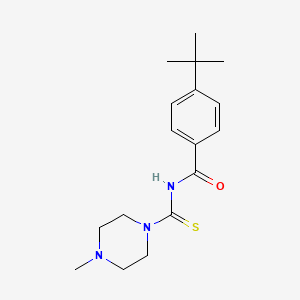
4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide (4-TBCB) is an organic compound that has been extensively studied in scientific research due to its potential applications in laboratory experiments, drug development, and biochemistry. 4-TBCB is a carboxamide derivative of benzamide and has a molecular weight of 279.37 g/mol. It is a white crystalline solid with a melting point of 112-114 °C and a boiling point of 285-287 °C. 4-TBCB is soluble in polar solvents such as ethanol, methanol, and ethyl acetate.
科学的研究の応用
Anticancer Research
- Synthesis and Anticancer Application : The compound's derivative, Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, was synthesized and investigated as an anticancer candidate. The study explored the complex's interaction with the ribonucleotide reductase enzyme, showing a potential for anticancer activity (Ruswanto et al., 2021).
Material Science
- Polyamide Synthesis : Research explored the synthesis of ortho-linked polyamides using derivatives of the compound, highlighting their noncrystalline nature, solubility in polar solvents, and potential for forming transparent, flexible films (Hsiao et al., 2000).
Molecular Docking Studies
- Histamine Receptor Ligand Optimization : A study on 2-aminopyrimidines for histamine H4 receptor activity noted a derivative, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, and its optimization for better in vitro and in vivo activities (Altenbach et al., 2008).
Chemosensor Development
- Fluorescence Chemosensor : A study on a phenoxazine-based fluorescence chemosensor, 4PB, incorporated a derivative for selective detection of Ba2+ ions, demonstrating its potential in live cell imaging (Ravichandiran et al., 2019).
Synthetic Methodologies
- Synthesis of N-Methylpiperazine Amides : Research focused on synthesizing new amides of the N-methylpiperazine series, utilizing derivatives of the compound for potential therapeutic applications (Koroleva et al., 2011).
Analytical Chemistry Applications
- Quinone Detection : A reaction involving 4-tert-butyl-1,2-benzoquinone and derivatives resulted in a stable blue adduct, useful for the spectrophotometric determination of this quinone (Valgimigli et al., 2000).
Pharmaceutical Research
- Neuroleptic Agents Development : Research on substituted benzamides, including derivatives of the compound, revealed their potential as neuroleptic agents with activities indicative of atypical antipsychotic activity (Norman et al., 1996).
特性
IUPAC Name |
4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-17(2,3)14-7-5-13(6-8-14)15(21)18-16(22)20-11-9-19(4)10-12-20/h5-8H,9-12H2,1-4H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHDOHUYDOETIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


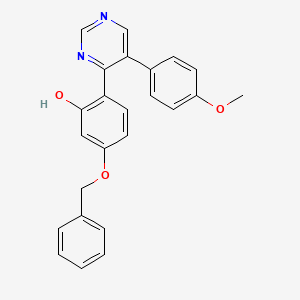
![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)


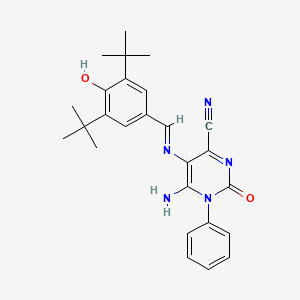
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

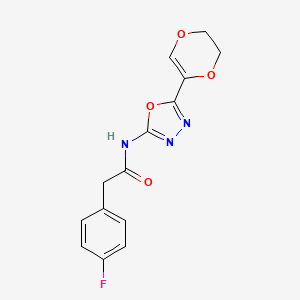
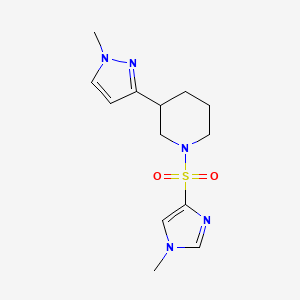
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
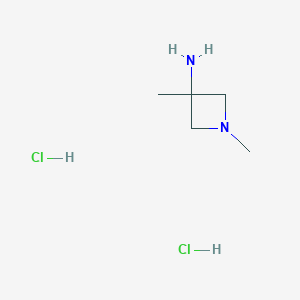
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)
